molecular formula C18H21NO B12539190 5-(Benzylamino)-5-phenylpent-3-en-1-ol CAS No. 668995-43-5

5-(Benzylamino)-5-phenylpent-3-en-1-ol

Katalognummer: B12539190
CAS-Nummer: 668995-43-5
Molekulargewicht: 267.4 g/mol
InChI-Schlüssel: KHUZXGDDGHJUCI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(Benzylamino)-5-phenylpent-3-en-1-ol is an organic compound that features both benzylamino and phenyl groups attached to a pentenol backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzylamino)-5-phenylpent-3-en-1-ol typically involves the reaction of benzylamine with a suitable precursor, such as a phenyl-substituted pentenone. The reaction is often carried out under mild conditions, using solvents like dichloromethane or ethanol, and may require catalysts such as trifluoroacetic acid .

Industrial Production Methods

Industrial production methods for this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. These methods often employ similar reagents and catalysts but are optimized for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

5-(Benzylamino)-5-phenylpent-3-en-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction can produce primary or secondary amines .

Wissenschaftliche Forschungsanwendungen

5-(Benzylamino)-5-phenylpent-3-en-1-ol has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-(Benzylamino)-5-phenylpent-3-en-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino group can form hydrogen bonds or ionic interactions with these targets, influencing their activity. The phenyl group may also contribute to the compound’s binding affinity through hydrophobic interactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-(Benzylamino)-5-phenylpent-3-en-1-ol is unique due to its specific combination of benzylamino and phenyl groups attached to a pentenol backbone. This structure provides distinct chemical and physical properties, making it valuable for various applications in research and industry .

Eigenschaften

CAS-Nummer

668995-43-5

Molekularformel

C18H21NO

Molekulargewicht

267.4 g/mol

IUPAC-Name

5-(benzylamino)-5-phenylpent-3-en-1-ol

InChI

InChI=1S/C18H21NO/c20-14-8-7-13-18(17-11-5-2-6-12-17)19-15-16-9-3-1-4-10-16/h1-7,9-13,18-20H,8,14-15H2

InChI-Schlüssel

KHUZXGDDGHJUCI-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CNC(C=CCCO)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.